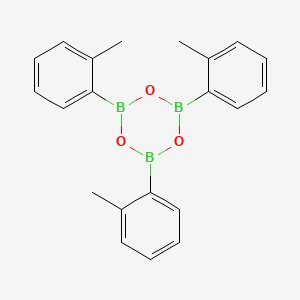
Tris(2-tolyl)boroxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-tolyl)boroxin is a complex organoboron compound characterized by its unique trioxatriborinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-tolyl)boroxin typically involves the reaction of boron trichloride with 2-methylphenyl derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired trioxatriborinane ring structure. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tris(2-tolyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron centers to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Tris(2-tolyl)boroxin has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tris(2-tolyl)boroxin involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as catalysis and molecular recognition. The aromatic rings provide additional sites for interaction, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-methylphenyl)phosphine: Similar in structure but contains phosphorus instead of boron.
2,4,6-Tris(2-methylphenyl)triazine: Contains a triazine ring instead of a trioxatriborinane ring.
2,4,6-Tris(2-methylphenyl)borane: Similar boron-containing compound but lacks the trioxatriborinane ring structure.
Uniqueness
Tris(2-tolyl)boroxin is unique due to its trioxatriborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as catalysis and materials science.
Properties
CAS No. |
7294-50-0 |
|---|---|
Molecular Formula |
C21H21B3O3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2,4,6-tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O3/c1-16-10-4-7-13-19(16)22-25-23(20-14-8-5-11-17(20)2)27-24(26-22)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
KQCVRJJUFONPLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



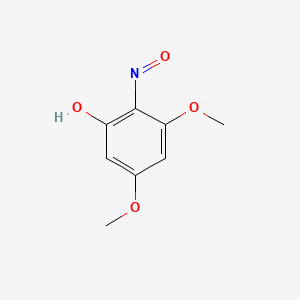


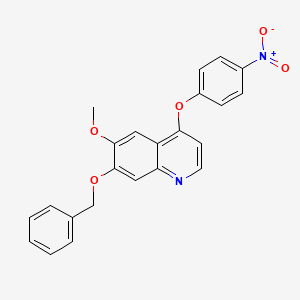

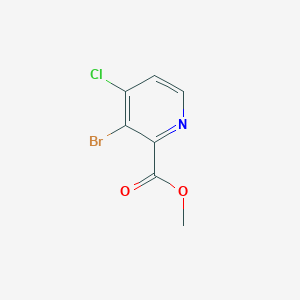
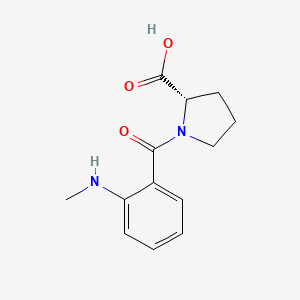
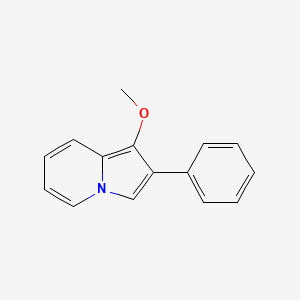
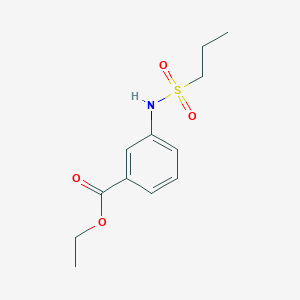
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)
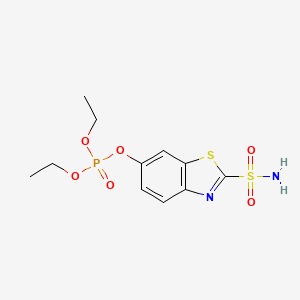
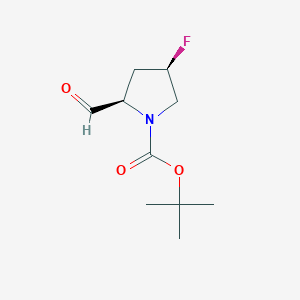
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)
